molecular formula C24H19FN2O3 B11344014 N-(4-fluorobenzyl)-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

N-(4-fluorobenzyl)-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11344014
M. Wt: 402.4 g/mol
InChI Key: DHBJGQHXYKBVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

    Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine derivative and a suitable halide.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction between the chromene derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and pyridinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-fluorobenzyl)-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Biological Research: It is used in studies investigating its anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting specific biological pathways.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects, such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzyl)-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide: shares structural similarities with other chromene derivatives, such as:

Uniqueness

The presence of the 4-fluorobenzyl group in this compound imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This fluorine substitution can also influence the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C24H19FN2O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-6,8-dimethyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C24H19FN2O3/c1-15-11-16(2)23-19(12-15)20(28)13-21(30-23)24(29)27(22-5-3-4-10-26-22)14-17-6-8-18(25)9-7-17/h3-13H,14H2,1-2H3

InChI Key

DHBJGQHXYKBVCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)F)C4=CC=CC=N4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.